alpha-Glutinol

Description

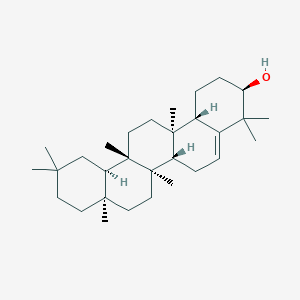

Structure

2D Structure

3D Structure

Properties

CAS No. |

14554-13-3 |

|---|---|

Molecular Formula |

C30H50O |

Molecular Weight |

426.7 g/mol |

IUPAC Name |

(3R,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-ol |

InChI |

InChI=1S/C30H50O/c1-25(2)13-14-27(5)15-17-29(7)22-11-9-20-21(10-12-24(31)26(20,3)4)28(22,6)16-18-30(29,8)23(27)19-25/h9,21-24,31H,10-19H2,1-8H3/t21-,22+,23-,24-,27-,28+,29-,30+/m1/s1 |

InChI Key |

HFSACQSILLSUII-VXRRTDEQSA-N |

SMILES |

CC1(CCC2(CCC3(C4CC=C5C(C4(CCC3(C2C1)C)C)CCC(C5(C)C)O)C)C)C |

Isomeric SMILES |

C[C@@]12CC[C@@]3([C@H]4CC=C5[C@H]([C@@]4(CC[C@]3([C@@H]1CC(CC2)(C)C)C)C)CC[C@H](C5(C)C)O)C |

Canonical SMILES |

CC1(CCC2(CCC3(C4CC=C5C(C4(CCC3(C2C1)C)C)CCC(C5(C)C)O)C)C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Alpha Glutinol

Distribution in Botanical Sources

Alpha-Glutinol is a pentacyclic triterpenoid (B12794562) found across a variety of plant species. Its presence ranges from being a major component in some plant extracts to a minor constituent in others.

Identification as a Major Component in Specific Plant Extracts

Research has identified this compound as a significant constituent in the extracts of certain plants. Notably, it can be purified in considerable amounts from the bark of Balfourodendron riedelianum, with a yield of approximately 500 mg per kilogram of bark, which accounts for 0.05% of the total weight. acs.org In this plant, it is found alongside other triterpenes such as lupeol (B1675499), β-amyrin, and isomultiflorenol. acs.org Additionally, studies on Peltophorum africanum have led to the first isolation of glutinol (B1671676) from its n-hexane leaf fraction, where it was identified as a notable bioactive compound. researchgate.netresearchgate.net

Reported Presence in Diverse Plant Species

The distribution of this compound extends to a wide array of other botanical sources. It has been isolated from Scoparia dulcis, where it co-occurs with other triterpenoids like glutinone (B24113), friedelin, and betulinic acid. longdom.orgresearchgate.netscialert.net The compound is also present in Uvaria rufa, from which it has been isolated and identified. analis.com.myijper.orgresearchgate.net In Kalanchoe ceratophylla, this compound is a major bioactive compound found in both the leaves and stems, with its concentration being higher in the leaf extract. nih.govresearchgate.netresearchgate.net Furthermore, it has been reported in the epicuticular wax of Euphorbia cyparissias as one of the major triterpenols. researchgate.netwikidata.orgplantaedb.com The presence of this compound has also been documented in Lithocarpus hancei. nih.govplantaedb.comefloras.org

Academic Isolation and Purification Techniques

The isolation and purification of this compound from its natural sources rely on a combination of chromatographic and spectroscopic methods.

Chromatographic Separation Strategies

Various chromatographic techniques are instrumental in the separation of this compound from complex plant extracts.

Column Chromatography: This is a fundamental technique used for the purification of this compound. For instance, it has been successfully employed to separate glutinol from the bark extract of Balfourodendron riedelianum and from the n-hexane fraction of Peltophorum africanum leaves. acs.orgresearchgate.netresearchgate.net

Radial Chromatography: This method has been utilized for the isolation of compounds, including glutinol, from the methanol (B129727) extract of the stem bark of Uvaria rufa. analis.com.mywikipedia.org

Thin Layer Chromatography (TLC): TLC is a crucial analytical tool for monitoring the separation process and assessing the purity of isolated compounds. umass.edunih.gov It has been used to guide the fractionation of extracts from Peltophorum africanum leading to the isolation of glutinol. researchgate.netresearchgate.net The compound can be visualized on a TLC plate using agents like vanillin-sulfuric acid, which produces a characteristic blue-violet spot upon warming. ijper.org

Spectroscopic Methods for Structural Elucidation

Once isolated, the structure of this compound is determined using a suite of spectroscopic techniques that provide detailed information about its molecular framework. core.ac.ukox.ac.ukuoa.gr The characterization of glutinol isolated from various plants, such as Scoparia dulcis and Uvaria rufa, has been accomplished through methods including: longdom.organalis.com.mylongdom.org

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule, which helps in determining its molecular weight. longdom.organalis.com.my

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D-NMR (¹H and ¹³C) and 2D-NMR (such as COSY, HSQC, and HMBC) experiments are used to elucidate the complex structure of triterpenoids like glutinol. longdom.orgijper.orgcore.ac.uk These techniques help in assigning the proton and carbon signals and establishing the connectivity between atoms in the molecule. ijper.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl group in this compound. analis.com.mylongdom.org

Biosynthesis and Metabolic Pathways of Alpha Glutinol

Triterpenoid (B12794562) Biosynthesis Precursors

The journey to synthesizing alpha-glutinol and other triterpenoids begins with the formation of universal five-carbon (C5) building blocks. These precursors are generated through one of the most fundamental pathways in isoprenoid biosynthesis.

Derivation from the Mevalonate (B85504) (MVA) Pathway

In the cytoplasm of plant cells, the biosynthesis of triterpenoids, including this compound, is dependent on the mevalonate (MVA) pathway. This metabolic sequence is responsible for producing the precursors for a wide array of isoprenoid compounds, such as sesquiterpenes and sterols. The MVA pathway commences with the condensation of three molecules of acetyl-CoA.

The key steps of the MVA pathway are outlined below:

Acetoacetyl-CoA Formation : Two molecules of acetyl-CoA are joined together by the enzyme acetoacetyl-CoA thiolase.

HMG-CoA Synthesis : A third molecule of acetyl-CoA is added to acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This reaction is catalyzed by HMG-CoA synthase.

Mevalonate Production : HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase. This is a critical rate-limiting step in the pathway.

Phosphorylation : Mevalonate undergoes two successive phosphorylation steps, catalyzed by mevalonate kinase and phosphomevalonate kinase, to yield mevalonate-5-diphosphate.

Decarboxylation : Finally, mevalonate-5-diphosphate is decarboxylated by the enzyme mevalonate-5-diphosphate decarboxylase to produce the fundamental C5 isoprenoid unit, isopentenyl diphosphate (B83284) (IPP).

Table 1: Key Enzymes of the Mevalonate (MVA) Pathway

Enzyme Function Substrate Product Acetoacetyl-CoA thiolase Condenses two acetyl-CoA molecules Acetyl-CoA (x2) Acetoacetyl-CoA HMG-CoA synthase Adds a third acetyl-CoA molecule Acetoacetyl-CoA + Acetyl-CoA HMG-CoA HMG-CoA reductase Reduces HMG-CoA (Rate-limiting step) HMG-CoA Mevalonate Mevalonate kinase First phosphorylation Mevalonate Mevalonate-5-phosphate Phosphomevalonate kinase Second phosphorylation Mevalonate-5-phosphate Mevalonate-5-diphosphate Mevalonate-5-diphosphate decarboxylase Decarboxylation to form the C5 unit Mevalonate-5-diphosphate Isopentenyl diphosphate (IPP)

Role of Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP)

Isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), are the universal five-carbon precursors for all terpenoid compounds. IPP is synthesized directly from the MVA pathway. The enzyme isopentenyl diphosphate isomerase then catalyzes the reversible conversion of IPP to DMAPP.

The biosynthesis of the C30 precursor for triterpenoids, squalene (B77637), proceeds through the sequential head-to-tail condensation of these C5 units:

One molecule of DMAPP condenses with one molecule of IPP to form the C10 compound geranyl diphosphate (GPP).

GPP then condenses with another molecule of IPP to yield the C15 compound farnesyl diphosphate (FPP).

Finally, two molecules of FPP are joined in a head-to-head condensation reaction by the enzyme squalene synthase to form squalene. This C30 hydrocarbon is subsequently epoxidized by squalene epoxidase to yield (3S)-2,3-epoxy-2,3-dihydrosqualene, commonly known as 2,3-oxidosqualene (B107256), the direct substrate for the cyclization reaction that forms this compound. researchgate.net

Oxidosqualene Cyclase (OSC) Activity in this compound Formation

The remarkable structural diversity of triterpenoids arises from the activity of a class of enzymes known as oxidosqualene cyclases (OSCs), also called triterpene synthases. researchgate.net These enzymes catalyze the intricate cyclization of the linear 2,3-oxidosqualene into a multitude of polycyclic skeletons. The specific OSC responsible for producing this compound is named glutinol (B1671676) synthase. wikiwand.comwikipedia.org

Enzymatic Cyclization Processes

The formation of any triterpenoid by an OSC is a highly complex reaction that proceeds through a series of carbocationic intermediates. nih.gov The process is initiated within the enzyme's active site, which binds the 2,3-oxidosqualene substrate in a specific folded conformation that pre-organizes it for the desired cyclization cascade. wikipedia.org

The general mechanism involves several key stages:

Protonation : The reaction begins with the protonation of the epoxide oxygen in 2,3-oxidosqualene by an acidic amino acid residue in the active site. This opens the epoxide ring and generates a tertiary carbocation at the C2 position, initiating the cyclization.

Cyclization Cascade : The initial carbocation triggers a series of electrophilic attacks on the double bonds of the squalene backbone, leading to the sequential formation of the A, B, C, and D rings of the triterpenoid structure. This process results in a tetracyclic dammarenyl C-20 cation intermediate when following a chair-chair-chair conformation. mdpi.com

Rearrangement : Following the initial cyclization, the carbocationic intermediate undergoes a series of hydride and methyl group migrations (1,2-shifts). This backbone rearrangement is the most critical step in determining the final triterpenoid skeleton. nih.govwikipedia.org

Deprotonation : The cascade is terminated by the elimination of a proton, which neutralizes the carbocation and forms a stable double bond in the final product.

Unique Methyl Rearrangements Characterizing this compound Biosynthesis

The biosynthesis of this compound is distinguished by a particularly extensive series of rearrangements following the initial formation of the pentacyclic lupenyl cation intermediate. While many OSCs produce skeletons like lupeol (B1675499) or amyrin with relatively few rearrangements, glutinol synthase guides the carbocation through a more complex pathway. ebi.ac.uk

The formation of the glutinol skeleton involves a cascade of 1,2-hydride and 1,2-methyl shifts that proceed along the C and D rings and back through the B and A rings. This extensive rearrangement ultimately moves the cationic charge to the C-5 position. The reaction is then terminated by a final deprotonation to form the characteristic Δ5 double bond of the glutinane skeleton. This complex series of shifts is what differentiates glutinol synthase from other triterpene synthases and results in its unique pentacyclic structure. Research on glutinol synthase from Kalanchoe daigremontiana has shown that this single enzyme can catalyze up to 10 distinct rearrangement steps to yield its final product. ebi.ac.ukqmul.ac.uk

Table 2: Comparison of Triterpene Skeletons from 2,3-Oxidosqualene

Product Key Intermediate Cation General Rearrangement Pattern Final Deprotonation Site Lupeol Lupenyl Minimal rearrangement; E-ring formation and deprotonation. C-29 (forms exocyclic double bond) α-Amyrin Oleananyl Rearrangement leads to E-ring expansion and formation of oleanane (B1240867) skeleton. C-12 β-Amyrin Ursanyl Rearrangement leads to E-ring expansion and formation of ursane (B1242777) skeleton. C-12 This compound Lupenyl Extensive cascade of hydride and methyl shifts across multiple rings. C-6 (forms Δ5 double bond)

Integration within Plant Secondary Metabolism

This compound is a product of plant secondary metabolism. Unlike primary metabolites, which are essential for basic survival (e.g., sugars, amino acids), secondary metabolites fulfill specialized ecological roles. They are often produced in specific tissues, at particular developmental stages, or in response to environmental stimuli.

Triterpenoids like this compound are crucial components of a plant's defense system. They are often found in surface waxes, cuticles, and bark, where they can act as a first line of defense. ebi.ac.uk Their functions include:

Anti-herbivore defense : The presence of these compounds can deter feeding by insects and other herbivores.

Antimicrobial activity : Many triterpenoids exhibit antifungal and antibacterial properties, protecting the plant from pathogens.

Allelopathy : Some secondary metabolites can inhibit the growth of competing plant species.

The synthesis of these compounds represents a significant metabolic investment for the plant. The expression of genes encoding biosynthetic enzymes, such as those in the MVA pathway and specific OSCs like glutinol synthase, is often tightly regulated and can be induced by external triggers like wounding or pathogen attack. Therefore, the production of this compound is an integrated part of the plant's strategy for interacting with and surviving in its environment.

Structural Diversification and Synthetic Strategies of Alpha Glutinol

Key Structural Features Guiding Chemical Modification

The potential for creating diverse derivatives from alpha-glutinol is rooted in its inherent structural characteristics. These features provide specific sites for chemical reactions, allowing for targeted modifications.

The A-ring and B-ring of this compound are primary sites for chemical derivatization. acs.org The C-3 hydroxyl group on the A-ring and the Δ5 double bond within the B-ring are particularly accessible and serve as handles for a variety of structural modifications. acs.org These include the fusion of heterocyclic rings to the A-ring, as well as cleavage reactions of both the A and B rings. acs.org The reactivity of these sites allows for a range of transformations similar to those applied to other pentacyclic triterpenes. acs.org

This compound's structure is distinguished by the presence of methyl groups at the C-9 and C-13 positions and the absence of a methyl group at C-10, a feature that significantly alters its chemical behavior compared to other triterpenes. acs.org This unique substitution pattern, in conjunction with the Δ5 double bond, which is more typical of sterols, influences the course of reactions, particularly under oxidative conditions. acs.org These structural nuances can lead to unexpected isomerization and transposition pathways during chemical transformations, such as oxidations and brominations at the C-2 position. acs.org

Chemical Transformation Approaches for this compound Derivatives

A variety of synthetic strategies have been employed to modify the this compound scaffold, leading to a diverse array of derivatives with altered chemical properties. acs.org

Oxidation reactions are a key strategy for the derivatization of this compound. Mild oxidation of the C-3 hydroxyl group readily yields glutinone (B24113). acs.org Further oxidation and aromatization reactions can be employed to create more complex structures. acs.org For instance, attempts at α-bromination of glutinone using bromine in acetic acid, a common method for other triterpenes, resulted in unexpected outcomes due to the unique structural features of glutinol (B1671676). acs.org The presence of the Δ5 double bond and the specific methyl group arrangement can lead to rearrangements and the formation of aromatized products. acs.org

The fusion of heterocyclic rings to the A-ring of this compound is a significant strategy for structural diversification. acs.org Starting from glutinone, the ketone at C-3 provides a reactive site for condensation reactions to form fused heterocyclic systems. acs.org For example, treatment of glutinone with phenylhydrazine (B124118) can yield an indole-fused derivative through a Fischer indole (B1671886) synthesis. acs.org Other key intermediates for ring fusion include 2-bromoglutinone, 2-ketoglutinone, and 2-formylglutinone, which can be reacted with various reagents like thiourea (B124793), ammonium (B1175870) acetate (B1210297), and o-phenylenediamine (B120857) to generate a range of fused heterocycles. acs.org

Table 1: Examples of Heterocycle Fusion Reactions on the A-Ring of Glutinone

| Starting Material | Reagent(s) | Resulting Heterocycle |

|---|---|---|

| Glutinone | Phenylhydrazine | Indole-fused derivative |

| 2-Bromoglutinone | Thiourea | Thiazole-fused derivative |

| 2-Ketoglutinone | Ammonium acetate, NBS | Imidazole-fused derivative |

| 2-Formylglutinone | o-Phenylenediamine | Benzodiazepine-fused derivative |

This table is based on derivatization routes for preparing heterocycles fused to the A-ring of glutinone. acs.org

Synthesis of Glutinone and Related Intermediates

A foundational step in the structural diversification of this compound (1) is its oxidation to the corresponding ketone, glutinone (2). acs.org This transformation is a common strategy in the study of triterpenoids as it provides a key intermediate for further modifications. rsc.org The oxidation of the C-3 hydroxyl group of this compound is typically achieved using a mild oxidizing agent. acs.org

One effective method is the Dess-Martin oxidation, which cleanly converts this compound to glutinone. acs.org Glutinone itself can be isolated from various plant species but its synthesis from the more readily available this compound is a practical route for obtaining this key precursor. acs.orgrsc.org

Further derivatization often requires the synthesis of intermediates from glutinone. For example, the creation of heterocyclic rings fused to the A-ring of the triterpenoid (B12794562) skeleton often begins with the synthesis of an α-bromoketone intermediate (3). acs.org The synthesis of this α-bromoglutinone is a critical step that allows for subsequent reactions, such as the Hantzsch thiazole (B1198619) synthesis. acs.org Treatment of glutinone with N-bromosuccinimide (NBS) can yield mono- and di-α-brominated derivatives (3 and 8, respectively). acs.org The α-bromoketone (3) serves as a vital synthon for building more complex structures, such as thiazoles, by reacting it with nucleophiles like thiourea. acs.org Another important intermediate, the 2-formyl derivative of glutinone (5), can be synthesized by treating glutinone with the Vilsmeier reagent. This α-formyl ketone is a precursor for synthesizing other heterocyclic systems like isoxazoles and pyrazoles. acs.org

Table 1: Key Intermediates in this compound Derivatization

| Compound Name | Starting Material | Key Reagent(s) | Purpose |

|---|---|---|---|

| Glutinone (2) | This compound (1) | Dess-Martin periodinane | Precursor for further modifications |

| α-Bromoglutinone (3) | Glutinone (2) | N-bromosuccinimide (NBS) | Intermediate for thiazole synthesis |

Synthetic Methodologies for this compound and Its Derivatives

While reports on the chemical modification of this compound are limited compared to other pentacyclic triterpenoids like α- and β-amyrin, lupeol (B1675499), and oleanolic acid, recent research has begun to establish synthetic methodologies for creating libraries of its derivatives. acs.org The primary focus has been on modifying the A-ring and utilizing the C-3 keto functionality of glutinone. acs.org These strategies aim to introduce new functionalities and heterocyclic systems to the glutinol scaffold. acs.org

Laboratory Synthesis of Specific this compound Derivatives

The synthesis of specific derivatives from this compound primarily utilizes glutinone (2) as the central intermediate. acs.org

Thiazole Derivatives: The Hantzsch thiazole synthesis has been successfully applied. The α-bromoketone precursor (3) is reacted with thiourea in ethanol (B145695) at reflux to yield the corresponding thiazole derivative (7). acs.org

Isoxazole (B147169) and Pyrazole Derivatives: The 2-formyl derivative of glutinone (5) serves as the starting point for creating five-membered heterocycles.

An isoxazole derivative (14) is synthesized by reacting compound 5 with hydroxylamine. acs.org

A 1-N-(2-benzothiazolyl)pyrazole derivative (15) is obtained by reacting compound 5 with benzothiazolylhydrazine, with both reactions proceeding in excellent yields. acs.org

Triazine Derivatives: A 1,2-diketone, synthesized from glutinone, can be used as a synthon to prepare heterocycles like a 3-thiol-1,2,4-triazine fused ring (12). acs.org

These laboratory syntheses demonstrate the feasibility of building complex heterocyclic systems onto the A-ring of the this compound skeleton, significantly diversifying its structure. acs.org

Challenges in Chemoselectivity for this compound Synthetic Pathways

A significant challenge in the synthetic manipulation of this compound and its derivatives is achieving chemoselectivity. acs.org The presence of multiple reactive sites, particularly the Δ5 double bond in the C-ring, complicates reactions targeting other parts of the molecule. acs.org

This challenge is prominent during the α-bromination of glutinone (2). acs.org Initial attempts using bromine in acetic acid, a common method for α-bromination of triterpene-derived ketones, proved ineffective and resulted in several unexpected products, likely due to reactions involving the double bond. acs.org This lack of chemoselectivity in acidic media necessitated the exploration of alternative conditions. While using N-bromosuccinimide (NBS) under basic conditions (LiHDMS/THF) could produce the desired mono-α-brominated derivative (3), it also led to the formation of a di-brominated product (8), as the initial product (3) is more reactive than the starting ketone (2). acs.org Careful control of reagent addition is required to manage the formation of these byproducts. An alternative method using NBS and ammonium acetate in diethyl ether was found to be a more convenient way to produce the mono-brominated intermediate in a 40% yield while avoiding the di-brominated compound. acs.org These difficulties highlight the critical need to carefully select reagents and reaction conditions to selectively modify the A-ring without affecting the reactive C-ring double bond. acs.orgnumberanalytics.com

Overview of General Pentacyclic Triterpenoid Derivatization Strategies

The chemical derivatization of pentacyclic triterpenoids is a widely employed strategy to overcome limitations such as high lipophilicity and to enhance their biological activities. nih.govtmj.ro Common strategies often focus on the modification of specific functional groups present on the triterpenoid scaffold. nih.govmdpi.com

Key target positions for derivatization include:

C-3 Position: The hydroxyl or oxo group on the A-ring is the most frequently modified position. Reactions include oxidation, reduction, esterification, and amidation. nih.govmdpi.com This position is often used to introduce hydrophilic groups or to attach various heterocyclic moieties to improve the pharmacological profile. nih.gov

C-28 Position: For triterpenoids like oleanolic or betulinic acid, the C-28 carboxyl group is a common site for creating esters, amides, and other derivatives. nih.gov

Ring A Modifications: Beyond simple functional group modification, the A-ring itself can be used to construct fused heterocyclic systems, such as pyrazines, pyridines, pyrrolidines, and piperidines. nih.govtmj.ro

The general goal of these derivatization strategies is to create semi-synthetic compounds with improved physicochemical properties (like solubility) and enhanced or novel biological effects compared to the parent natural product. mdpi.comxjtu.edu.cn

Molecular Interactions and Biological Activities of Alpha Glutinol: in Vitro Mechanistic Insights

Network Pharmacology and Molecular Docking Analyses.mdpi.com,researchgate.net

Network pharmacology is an approach used to understand the complex interactions between chemical compounds and biological systems. researchgate.net For alpha-Glutinol, this has involved identifying its potential protein targets and analyzing the biological pathways they influence. mdpi.com

Through computational screening of biological databases, a total of 32 potential target genes for this compound have been identified. mdpi.com Among these, several key targets have been highlighted for their roles in various pathological processes. Analysis of the protein-protein interaction network suggests that RELA, a subunit of the NF-κB transcription factor, can be considered a hub gene, indicating its central role in the compound's predicted mechanisms. mdpi.com

Further investigation into its potential anti-cancer effects pointed to primary targets such as the Androgen Receptor (AR), Estrogen Receptors (ESR1, ESR2), and Vascular Endothelial Growth Factor Receptor (VDR). mdpi.com Molecular docking studies specifically confirmed a significant interaction with Cytochrome P450 Family 19 Subfamily A Member 1 (CYP19A1), also known as aromatase. researchgate.netmdpi.com

Gene Ontology (GO) enrichment analysis was performed on the predicted target genes to elucidate their collective biological functions. mdpi.com The analysis revealed that the target proteins are significantly involved in several key biological processes (BP). researchgate.net

The most prominent GO terms associated with this compound's targets include:

Steroid metabolic process (GO:0008202) : This refers to the chemical reactions and pathways involving steroids. mdpi.comjax.org

Intracellular receptor signaling pathway : This process is initiated when a ligand binds to a receptor within the cell, triggering a series of molecular signals. mdpi.comebi.ac.uk

Regulation of inflammatory response : The modulation of the processes and reactions associated with inflammation. mdpi.com

Steroid biosynthetic process : The pathways involved in the creation of steroid compounds. mdpi.com

Organic hydroxyl compound biosynthetic process : The pathways leading to the synthesis of organic compounds containing hydroxyl groups. mdpi.com

These findings suggest that this compound's pharmacological effects are likely mediated through its influence on inflammation and steroid metabolism and signaling. mdpi.com

To understand the broader biological networks affected by this compound, a Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis was conducted. mdpi.com The study found that 29 of the 32 potential target genes were enriched in 10 specific signaling pathways. researchgate.net The most significantly enriched pathways included:

Chemical carcinogenesis - receptor activation (hsa05207) : This pathway describes how certain non-genotoxic chemicals can promote cancer by activating intracellular or cell surface receptors. mdpi.comgenome.jp

Insulin (B600854) resistance (hsa04931) : This pathway is central to the development of type 2 diabetes and involves impaired signaling downstream of the insulin receptor. researchgate.netmdpi.com

Prolactin signaling pathway (hsa04917) . mdpi.com

Complement and coagulation cascade (hsa04610) . mdpi.com

The enrichment in pathways related to carcinogenesis and insulin resistance suggests that this compound may possess anti-cancer and anti-diabetic properties by modulating these specific biological networks. mdpi.com

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target. chemmethod.com It is generally assumed that a lower binding energy corresponds to a more stable and strong interaction between the ligand and its receptor. mdpi.com

Molecular docking simulations were performed to validate the interactions between this compound and its predicted target proteins. mdpi.com The results showed that this compound had a strong binding affinity (defined as binding energy < -5.0 kJ/mol) for five of the eight tested targets. mdpi.com Notably, the interaction with CYP19A1 (aromatase) was particularly significant, with a binding energy of -10.1795 kJ/mol. researchgate.netmdpi.com This strong predicted interaction suggests that this compound may directly modulate the activity of these proteins. mdpi.com

Table 1: Predicted Binding Affinities of this compound with Key Protein Targets

| Target Protein | PDB ID | Binding Energy (kJ/mol) |

|---|---|---|

| CYP19A1 | 3EQM | -10.1795 |

| CCND1 | 2W96 | -8.3554 |

| ESR1 | 1GWQ | -5.3991 |

Data sourced from a 2022 study on the network pharmacology and molecular docking of glutinol (B1671676). researchgate.netmdpi.com

Enzymatic Inhibition Mechanisms (In Vitro)

In addition to computational predictions, the biological activity of this compound has been assessed through direct in vitro enzymatic assays to confirm its inhibitory potential.

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. brieflands.comd-nb.info There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation. brieflands.com

The anti-inflammatory potential of this compound was evaluated through its ability to inhibit cyclooxygenase activity in vitro. mdpi.com The compound demonstrated significant anti-inflammatory capabilities, showing an IC₅₀ (half-maximal inhibitory concentration) value of 1.22 µg/mL against cyclooxygenase. researchgate.netresearchgate.net This finding provides direct experimental evidence for the anti-inflammatory properties suggested by the network pharmacology analysis. mdpi.com Furthermore, molecular docking studies have also predicted a strong binding affinity between this compound and inflammatory mediators, including COX-2, supporting this mechanism of action. researchgate.net

Table 2: Chemical Compounds and Corresponding PubChem CIDs

| Compound/Protein Name | PubChem CID |

|---|---|

| This compound | 92145 |

| RELA | 16135319 |

| CYP19A1 | 1845 |

| ESR1 | 229737 |

| ESR2 | 3047547 |

| AR | 1396 |

| VDR | 5280435 |

Investigations into Alpha-Glucosidase Modulation

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing hyperglycemia. elifesciences.org this compound has been identified as a potential inhibitor of alpha-glucosidase. citeab.comguidetopharmacology.org Studies have utilized molecular docking techniques to investigate the interactions between this compound and the alpha-glucosidase enzyme, suggesting a basis for its modulatory activity. guidetopharmacology.org

However, detailed in vitro mechanistic analyses, such as comprehensive enzyme kinetics studies (e.g., Lineweaver-Burk plots to determine the type of inhibition) and molecular dynamics simulations to understand the stability and conformational changes of the enzyme-inhibitor complex over time, are not extensively documented in the currently available scientific literature. While the initial findings are promising, further research is required to fully elucidate the precise mechanism, kinetics, and binding dynamics of this compound's interaction with alpha-glucosidase.

Cellular Pathway Modulation (In Vitro)

This compound exerts regulatory effects on cellular pathways involved in inflammation, particularly by modulating the production of key pro-inflammatory cytokines. Research has established a link between the anti-inflammatory activity of glutinol and its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.net In vitro experiments using RAW 264.7 macrophage cells have been conducted to assess these inhibitory effects. fishersci.ca When these macrophages are stimulated with LPS, they typically produce high levels of TNF-α and IL-6, which are central mediators of the inflammatory cascade. psu.edu The application of this compound in these models demonstrates a reduction in the secretion of these critical cytokines, underscoring its role in dampening inflammatory responses at a cellular level. researchgate.net

This compound has been shown to modulate signaling pathways that are crucial for cell survival and apoptosis (programmed cell death). One of the key pathways influenced by this compound is the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling cascade. citeab.com This pathway is fundamental in regulating cellular functions, including proliferation and survival, and its dysregulation is common in various diseases. uwm.edu.plfrontiersin.org Research indicates that glutinol can inhibit the PI3K/Akt signaling pathway, which is a mechanism that can lead to the induction of apoptosis in cancer cells. citeab.com

Apoptosis is often regulated by the balance of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. dovepress.com The activation of effector caspases, such as caspase-3, is a hallmark of the final execution phase of apoptosis. dovepress.com While this compound's impact on the upstream PI3K/Akt pathway is documented, detailed in vitro studies specifying its direct effects on the Bax/Bcl-2 ratio or the subsequent activation of specific caspases are not extensively available in the reviewed literature.

In Vitro Antimicrobial Activities

This compound has been evaluated for its antifungal properties against various fungal species, with notable activity observed against phytopathogenic strains and opportunistic human pathogens.

Antifungal Activity against Fusarium Strains: The compound's efficacy has been tested against several species of Fusarium, a genus of fungi known for causing significant crop damage and opportunistic infections in humans. guidetopharmacology.orgacs.org In vitro susceptibility tests determined the Minimum Inhibitory Concentration (MIC) of this compound against Fusarium solani, Fusarium graminearum, and Fusarium tucumaniae. The results indicate that this compound itself has weak to no activity against these particular Fusarium strains at the tested concentrations. acs.org

| Fungal Strain | Reported Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Fusarium solani | > 50 acs.org |

| Fusarium graminearum | > 50 acs.org |

| Fusarium tucumaniae | 50 acs.org |

It is noteworthy that while this compound itself showed limited potency, it has been used as a scaffold for the synthesis of derivatives that exhibit significantly enhanced antifungal properties against these Fusarium strains. acs.org

Antifungal Activity against Candida spp.: In addition to its evaluation against Fusarium, this compound has been reported to display moderate activity against species of Candida. acs.org Candida albicans is a common opportunistic fungal pathogen in humans. While the literature mentions this moderate activity, specific MIC values from comprehensive broth microdilution assays for this compound against Candida species are not consistently detailed in the reviewed sources.

Compound and Protein Information Table

Antibacterial Properties

This compound, a pentacyclic triterpene, has been the subject of in vitro investigations to determine its efficacy against various bacterial strains. Research indicates that its antibacterial activity can vary, with some studies demonstrating moderate effects while others suggest weak inhibitory potential.

One study reported that glutinol displayed moderate activity against certain human pathogenic bacteria. acs.org Another investigation into the antimicrobial activities of compounds derived from Uvaria rufa found that while the ethanolic extract of the plant showed the best antibacterial activity, the isolated glutinol itself was also tested. researchgate.net

Derivatives of glutinol have also been synthesized and evaluated for their antibacterial properties. In one such study, the minimal inhibitory concentrations (MICs) for these derivatives were found to range from 250 to 1000 µg/mL, indicating relatively weak antimicrobial activity. researchgate.net The same study also explored the potential of these compounds to inhibit biofilm formation by Staphylococcus aureus and Escherichia coli. The results showed a concentration-dependent inhibition of biofilms. researchgate.net

Further research on plants containing glutinol has also contributed to the understanding of its antibacterial profile. For instance, triterpenes including glutinol, isolated from the dichloromethane (B109758) fraction of Aleurites moluccana leaf extract, have been identified as possessing antibacterial properties. tjnpr.org Similarly, glutinol isolated from Cynometra ramiflora was tested against Staphylococcus aureus, showing a Minimum Inhibitory Concentration (MIC) in the range of 64–>128 µg/mL. sciltp.com Another study involving extracts from Kniphofia foliosa resulted in the isolation of glutinol, which was among the compounds identified with antibacterial activity. researchgate.net

The following table summarizes the antibacterial activity of this compound and its derivatives based on available research findings.

| Bacterial Strain | Test Substance | Observed Effect | MIC (µg/mL) | Source |

| Staphylococcus aureus | Glutinol Derivatives | Biofilm Inhibition | 250-1000 | researchgate.net |

| Escherichia coli | Glutinol Derivatives | Biofilm Inhibition | 250-1000 | researchgate.net |

| Human Pathogenic Bacteria | Glutinol | Moderate Activity | Not Specified | acs.org |

| Staphylococcus aureus | Glutinol | Antibacterial Activity | 64–>128 | sciltp.com |

Future Research Directions and Unexplored Avenues for Alpha Glutinol

Comprehensive Mechanistic Elucidation of Biological Activities

Preliminary research has associated alpha-glutinol with several pharmacological effects, but the underlying molecular mechanisms are not yet fully understood. mdpi.comresearchgate.net For instance, its anti-inflammatory activity has been linked to the inhibition of cyclooxygenase-2 (COX-2), nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). acs.orgresearchgate.net Furthermore, its anti-cancer potential against human ovarian cancer cells has been shown to involve the PI3K/AKT signaling pathway. mdpi.com

However, these findings represent only the initial steps. Future investigations must move beyond preliminary observations to provide a comprehensive picture of how this compound interacts with cellular systems. Network pharmacology approaches have predicted a range of potential protein targets and pathways associated with carcinogenesis and inflammatory responses, which now require experimental validation. mdpi.comresearchgate.net

Key research questions to be addressed include:

Direct Molecular Targets: What are the primary protein targets to which this compound directly binds? Identifying these targets is crucial for understanding its mode of action.

Pathway Modulation: Beyond the PI3K/AKT pathway, which other signaling cascades are significantly modulated by this compound? A systems-level analysis using transcriptomics and proteomics could reveal a broader impact on cellular networks.

Structure-Function Relationship: How do the unique structural features of this compound, such as the Δ5 double bond and the atypical methyl group placement at C-9, contribute to its specific biological activities compared to other triterpenes? acs.org

A thorough elucidation of these mechanisms will not only clarify the compound's therapeutic potential but also provide a rational basis for the development of more potent and selective derivatives.

Development of Novel this compound Derivatives for Specific Molecular Targets

This compound's distinct chemical architecture makes it an excellent starting scaffold for synthetic modification and the creation of novel derivatives with tailored biological activities. acs.orgresearchgate.net The presence of a hydroxyl group at C-3 and a double bond in ring B serve as convenient "handles" for a variety of chemical transformations. acs.org

Initial efforts in this area have already demonstrated the feasibility of structural diversification. A library of 22 this compound derivatives has been created through reactions like ring fusion, oxidation, aromatization, and ring cleavage, leading to compounds with antifungal properties. acs.org Specific synthetic modifications have included the creation of α-bromoketones, isoxazoles, and pyrazoles fused to the A-ring. acs.org

Future research in this domain should adopt a more targeted approach, moving from broad diversification to rational design based on mechanistic insights. This strategy, often referred to as function-oriented synthesis, aims to create molecules that are designed to interact with specific biological targets identified in mechanistic studies. researchgate.net

Areas for future development include:

Target-Oriented Synthesis: Based on the validated molecular targets from mechanistic studies (Section 6.1), design and synthesize derivatives with enhanced affinity and selectivity. For example, if a specific kinase is identified as a target, derivatives could be designed to fit optimally into its ATP-binding pocket.

Exploring Chemical Space: Systematically modify the A, B, and C rings to explore how these changes affect activity. For instance, cleavage of the B-ring via ozonolysis has already yielded a derivative with notable antifungal activity, a strategy that could be further explored. acs.org

Bioisosteric Replacement: Replace key functional groups with bioisosteres to improve pharmacokinetic properties or reduce potential off-target effects while maintaining or enhancing the desired biological activity.

The following table summarizes some of the initial derivative work on the glutinane scaffold:

| Reaction Type | Reagents Used | Resulting Derivative Class | Reference |

| Oxidation | Chromium trioxide | Glutinone (B24113) (ketone) | acs.org |

| Bromination | N-bromosuccinimide (NBS) | α-brominated ketones | acs.org |

| Formylation | Vilsmeier reagent | 2-formyl derivative | acs.org |

| Heterocycle Fusion | Hydroxylamine, Benzothiazolylhydrazine | Isoxazole (B147169) and Pyrazole derivatives | acs.org |

| Ring Cleavage | Ozonolysis | Ring B seco-derivative | acs.org |

This foundational work provides a strong basis for creating more sophisticated and targeted libraries of this compound analogues.

Investigation of Unexplored Biosynthetic and Metabolic Regulation Pathways

While this compound has been isolated from various plant species, the precise enzymatic steps and regulatory networks governing its production are largely unknown. acs.orgplos.org Understanding its biosynthesis is critical for potential biotechnological production and for appreciating the chemical diversity found in nature.

The general pathway for triterpenoid (B12794562) biosynthesis begins with acetyl-CoA and proceeds through the mevalonate (B85504) (MVA) pathway to produce the linear precursor, squalene (B77637). ontosight.aitandfonline.com Squalene is then oxidized to 2,3-oxidosqualene (B107256), which is cyclized by enzymes called oxidosqualene cyclases (OSCs) into various polycyclic scaffolds. tandfonline.com The biosynthesis of this compound is particularly noteworthy due to the extensive series of methyl rearrangements involved, which distinguishes it from more common triterpenes. acs.org A proposed pathway suggests that the olean-19-yl-cation is a key intermediate leading to glutinol (B1671676). researchgate.net Furthermore, specific enzymes such as glutinol synthase have been identified in databases, pointing to a dedicated enzymatic step for its formation. doe.gov

Future research should focus on:

Gene Discovery: Identifying and characterizing the specific OSC (glutinol synthase) responsible for cyclizing 2,3-oxidosqualene into the glutinane skeleton. This would involve techniques like genome mining and functional expression studies in heterologous hosts like yeast. ccmu.edu.cn

Post-Cyclization Modifications: Identifying the enzymes (likely cytochrome P450s and other transferases) that may further modify the glutinane backbone. tandfonline.com

Regulatory Networks: Investigating the transcription factors (e.g., MYB, bHLH families), hormones, and environmental cues that control the expression of biosynthetic genes for this compound. frontiersin.orgnih.govmdpi.com Studies on other triterpenoids have shown that these factors play a crucial role in regulating metabolic flux. frontiersin.orgmdpi.com

Elucidating these pathways could enable the transfer of the entire biosynthetic machinery into engineered microorganisms for sustainable and scalable production.

Advanced Synthetic Methodologies for Scalable Production and Structural Diversity

Currently, this compound is obtained primarily through extraction from natural sources, such as the bark of Balfourodendron riedelianum, but yields are often low (e.g., 0.05%), which is a significant bottleneck for extensive research and development. acs.org To overcome this limitation, the development of advanced synthetic methodologies is essential.

Future research should pursue two parallel goals: scalable synthesis of the natural product itself and the efficient generation of structural diversity.

Total Synthesis and Scalability: Developing a robust and efficient total synthesis of this compound would provide a reliable source of the compound independent of natural availability. The focus should be on creating a scalable route that is cost-effective and environmentally benign. rsc.orgrsc.orgcsic.es

Diversity-Oriented Synthesis (DOS): Implementing DOS strategies would allow for the creation of large and structurally diverse libraries of this compound-inspired molecules. cam.ac.ukcam.ac.uk Unlike traditional synthesis that focuses on a single target, DOS employs divergent pathways to generate a multitude of distinct molecular skeletons from a common intermediate, broadly exploring chemical space to find novel bioactive compounds. cam.ac.ukunits.it

Late-Stage Functionalization (LSF): Developing novel LSF methods would enable the direct and selective modification of the complex this compound core at a late stage in the synthesis. researchgate.net This approach is highly efficient for rapidly generating analogues for structure-activity relationship (SAR) studies without having to repeat a lengthy synthetic sequence.

By combining modern synthetic strategies with a deeper understanding of this compound's biology, researchers can unlock its full potential as a scaffold for the development of new scientific tools and therapeutic leads.

Q & A

Q. What analytical techniques are recommended for characterizing the structural purity of alpha-Glutinol in natural product research?

To confirm structural identity and purity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS) for molecular validation. For purity assessment, use HPLC with a photodiode array detector (PDA) and compare retention times/spectra against authenticated standards. Ensure reproducibility by documenting solvent systems, column specifications, and calibration protocols in the experimental section .

Q. How should researchers design initial bioactivity screens for this compound to ensure methodological rigor?

Begin with in vitro assays targeting pathways relevant to the compound’s hypothesized mechanism (e.g., anti-inflammatory or cytotoxic activity). Use positive and negative controls, replicate experiments (n ≥ 3), and validate results with dose-response curves. Pre-screen compounds for solubility in assay media to avoid false negatives. Report IC₅₀ values with confidence intervals and statistical tests (e.g., ANOVA) .

Q. What are the best practices for isolating this compound from plant sources while minimizing degradation?

Optimize extraction solvents (e.g., methanol/water mixtures) and temperatures to preserve labile functional groups. Employ flash chromatography or preparative HPLC with fraction collection, monitoring UV-Vis spectra at wavelengths specific to this compound. Store isolates at -80°C under nitrogen to prevent oxidation. Confirm stability via periodic HPLC reanalysis .

Advanced Research Questions

Q. How can contradictory findings between this compound’s in vitro potency and in vivo efficacy be systematically investigated?

Conduct pharmacokinetic studies to assess bioavailability, metabolite formation, and tissue distribution. Compare in vitro assays using cell lines versus primary cells or 3D organoids to better mimic in vivo conditions. Analyze interspecies differences (e.g., murine vs. human metabolic enzymes) and consider formulation strategies (e.g., liposomal encapsulation) to enhance delivery .

Q. What computational strategies are effective for predicting this compound’s molecular targets and off-target interactions?

Use molecular docking (AutoDock Vina, Schrödinger Suite) against protein databases (PDB, UniProt) to identify binding affinities. Validate predictions with molecular dynamics simulations (GROMACS) to assess stability. Cross-reference results with transcriptomic or proteomic datasets (e.g., GEO, PRIDE) to prioritize experimental validation .

Q. How should researchers address batch-to-batch variability in this compound synthesis for structure-activity relationship (SAR) studies?

Standardize synthetic routes using quality-by-design (QbD) principles, monitoring critical parameters (e.g., reaction temperature, catalyst purity). Characterize each batch with orthogonal techniques (NMR, XRD for crystalline forms) and include batch-specific data in supplementary materials. Use multivariate analysis (PCA, PLS) to correlate synthetic conditions with bioactivity outcomes .

Q. What frameworks are recommended for critically evaluating the ecological relevance of this compound’s reported bioactivities?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess ecological hypotheses. For field studies, use randomized block designs and measure environmental covariates (soil pH, microbial diversity). Cross-validate lab findings with metagenomic analyses of natural habitats where this compound-producing species thrive .

Data Analysis & Reproducibility

Q. How can researchers mitigate bias when interpreting this compound’s synergistic effects in multi-component mixtures?

Use factorial design experiments to isolate interaction effects. Apply Bliss independence or Chou-Talalay models to quantify synergy. Share raw data (e.g., dose matrices) in open repositories (Zenodo, Figshare) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What statistical methods are appropriate for reconciling conflicting data on this compound’s cytotoxicity thresholds across studies?

Perform meta-analysis using PRISMA guidelines, adjusting for heterogeneity via random-effects models. Evaluate publication bias with funnel plots and Egger’s regression. Stratify results by cell type, exposure duration, and assay methodology to identify confounding variables .

Ethical & Reporting Standards

Q. How should researchers document negative or inconclusive findings related to this compound’s bioactivity?

Publish in journals supporting registered reports or null-result databases (e.g., PLOS ONE, Journal of Negative Results). Disclose experimental limitations (e.g., low sample size, impurity thresholds) and provide raw datasets for independent verification. Cite prior conflicting studies to contextualize findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.